Product packaging for alpha-Terpinene(Cat. No.:CAS No. 99-86-5)

alpha-Terpinene

Cat. No.: B1210023
CAS No.: 99-86-5
M. Wt: 136.23 g/mol
InChI Key: YHQGMYUVUMAZJR-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biological Sciences

α-Terpinene, a naturally occurring monoterpene, holds considerable significance in modern chemical and biological sciences due to its versatile properties and wide range of applications. ontosight.aiforeverest.net This isomeric hydrocarbon, found in the essential oils of plants like cardamom, marjoram, and tea tree, is a colorless liquid with a characteristic citrus-like, woody aroma. foreverest.netwikipedia.orgtaylorandfrancis.com Its pleasant scent and flavor profile have led to its extensive use in the fragrance, cosmetic, personal care, and food and beverage industries. foreverest.netsbblgroup.comshivaexportsindia.com

Beyond its sensory attributes, α-terpinene is the subject of substantial research for its diverse biological activities. ontosight.ai It has demonstrated notable antioxidant properties, playing a key role in the antioxidant activity of essential oils such as tea tree oil. ontosight.aitaylorandfrancis.comacs.org The compound's ability to scavenge free radicals contributes to protecting cells from oxidative damage. ontosight.ai

Furthermore, scientific investigations have highlighted its potential antimicrobial effects against a variety of bacteria and fungi, making it a candidate for development in antimicrobial therapies. ontosight.aicymitquimica.comchemicalbook.com Research also points towards anti-inflammatory and potential anticancer activities. ontosight.ainih.gov Studies have shown that α-terpinene may inhibit the growth of certain cancer cell lines and can modulate inflammatory pathways. nih.govnih.gov Its involvement in inhibiting pro-inflammatory cytokines and other inflammatory mediators is an active area of investigation. nih.govresearchgate.net

In the industrial realm, α-terpinene serves as a chemical intermediate and is used to add pleasant odors to industrial fluids. wikipedia.orgshivaexportsindia.com It also finds application in the pharmaceutical and electronics manufacturing industries. foreverest.netchemicalbook.com The biosynthesis of α-terpinene from geranyl pyrophosphate and its industrial production via the acid-catalyzed rearrangement of α-pinene are also key areas of chemical research. wikipedia.org

Current Landscape of α-Terpinene Research and Key Challenges

The current research landscape for α-terpinene is dynamic, with studies spanning from fundamental chemical synthesis and biosynthesis to its broad biological activities. wikipedia.orgmedchemexpress.com Researchers are actively exploring its mechanisms of action as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. ontosight.ainih.govnih.govscielo.br For instance, studies have investigated its ability to inhibit NF-κB signaling pathways, which are crucial in inflammation and cancer. nih.goviiarjournals.orgiiarjournals.org

Despite the promising findings, several key challenges remain in α-terpinene research. A significant issue is its chemical instability. α-Terpinene autoxidizes rapidly when exposed to air, forming new compounds that can be skin allergens. acs.orgnih.govindustrialchemicals.gov.au This rapid degradation presents a challenge for its use in topical products and requires careful formulation and storage. nih.govresearchgate.net While this rapid oxidation makes it an effective antioxidant in some contexts by protecting other compounds from degradation, it complicates its application. acs.orgnih.gov

Another challenge lies in fully elucidating the mechanisms behind its biological effects. While studies have shown, for example, that α-terpinene can induce morphostructural changes in bacteria like Escherichia coli, more in-depth research is needed to understand the precise molecular interactions. scielo.brresearchgate.net Similarly, while its anticancer potential has been demonstrated in vitro against cell lines such as breast cancer and non-small cell lung cancer, further studies are required to validate these findings. nih.gov

Scaling up certain applications also presents hurdles. For example, the use of α-terpinene in photochemical reactions, such as the synthesis of ascaridole, faces challenges in reactor design to ensure uniform light distribution and mixing for efficient and selective production. researchgate.netmdpi.com Furthermore, while the industrial production from α-pinene is established, research into more efficient and sustainable synthesis methods, including biocatalysis, is ongoing. wikipedia.orgmdpi.com The reactivity of α-terpinene with atmospheric radicals like the nitrate (B79036) radical is also an area of active investigation to understand its environmental fate and contribution to secondary organic aerosol formation. copernicus.org

Data Tables

Table 1: Physicochemical Properties of α-Terpinene

Property Value Source
Chemical Formula C10H16 ontosight.aiwikipedia.org
Molar Mass 136.238 g·mol−1 wikipedia.org
Appearance Colorless to pale yellow liquid ontosight.aiforeverest.netcymitquimica.com
Odor Citrusy, woody, pine-like taylorandfrancis.comsbblgroup.com
Boiling Point 173-175 °C ontosight.ainih.gov
Density ~0.835 - 0.860 g/cm³ ontosight.aiwikipedia.org
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether ontosight.ainih.gov

Table 2: Overview of Researched Biological Activities of α-Terpinene

Biological Activity Research Findings References
Antioxidant Acts as an antioxidant, protecting cells from free radical damage. It is a key component responsible for the antioxidant activity of tea tree oil. However, it autoxidizes rapidly on air exposure. ontosight.aiacs.orgmedchemexpress.comnih.gov
Antimicrobial Exhibits activity against various bacteria and fungi. Studies show it can induce morphological changes in bacteria such as E. coli. ontosight.aichemicalbook.comscielo.brresearchgate.netmdpi.com
Anti-inflammatory Shown to inhibit pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and modulate inflammatory pathways like NF-κB. ontosight.ainih.govresearchgate.net

| Anticancer | In vitro studies indicate inhibition of proliferation and induction of oxidative damage in cancer cells, including breast cancer and non-small cell lung cancer cell lines. | nih.govsrce.hrlabeffects.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1210023 alpha-Terpinene CAS No. 99-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,3-diene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3
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InChI Key

YHQGMYUVUMAZJR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(CC1)C(C)C
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID9041237
Record name alpha-Terpinene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], Solid, Colourless oily liquid; refreshing, lemony-citrus aroma
Record name 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-
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Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg
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Solubility

Insoluble in water; soluble in most fixed oils, Soluble (in ethanol)
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Density

0.833-0.838
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CAS No.

99-86-5
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Record name 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-
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Record name .ALPHA.-TERPINENE
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Melting Point

< 25 °C
Record name alpha-Terpinene
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Natural Occurrence and Biosynthesis of α Terpinene

Distribution Across Biological Taxa

Alpha-terpinene is a widely distributed monoterpene found in the essential oils of a diverse array of plant species. Its presence contributes to the characteristic scents and properties of many aromatic plants.

Presence in Plant Essential Oils

This monoterpene is a common constituent of essential oils extracted from various botanical sources. It has been identified in plants such as pine, tea tree, cinnamon, cardamom, marjoram, eucalyptus, juniper, and citrus fruits scentree.cowikipedia.orgforeverest.netontosight.aihmdb.caviridis-labs.comtrue-blue.coscentree.coconsolidated-chemical.com. Its presence is notable in spices, herbs, and certain tree species, contributing significantly to their volatile aromatic profiles true-blue.co.

Identification in Specific Botanical Sources

This compound is a well-documented component in the essential oils of several key plant species.

Melaleuca alternifolia (Tea Tree Oil): Tea tree oil (TTO), derived from the leaves of Melaleuca alternifolia, frequently contains α-terpinene as a significant constituent. Reported concentrations vary across different studies and chemotypes, typically ranging from approximately 5% to 13% wikipedia.orgresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.net. For instance, analyses have shown α-terpinene content at 9.59% researchgate.net, 10.85% researchgate.net, 6.73% scielo.org.co, and 10.4% nih.govresearchgate.net.

Citrus reticulata (Mandarin/Citrus Oils) and related species: this compound is also identified in the essential oils of citrus fruits, including lime oil scentree.coscentree.co. Citrus species, in general, are recognized sources of this monoterpene true-blue.co.

Table 1: α-Terpinene Content in Specific Essential Oils

Plant SourceReported α-Terpinene Content (%)Reference Snippets
Melaleuca alternifolia5.0–13.0 nih.gov
Melaleuca alternifolia6.0–12.0 wikipedia.org
Melaleuca alternifolia9.59 researchgate.net
Melaleuca alternifolia10.85 researchgate.net
Melaleuca alternifolia6.73 scielo.org.co
Melaleuca alternifolia10.4 nih.govresearchgate.net
Bergamot EOPresent scentree.coscentree.co
Juniper Berry EOPresent scentree.coscentree.co
Lime EOPresent scentree.coscentree.co
Cardamom OilPresent wikipedia.orgforeverest.nethmdb.ca
Marjoram OilPresent wikipedia.orgforeverest.nethmdb.ca

Co-occurrence and Isomeric Relationships with Other Monoterpenes

This compound belongs to the terpinene group, which comprises four isomers: α-terpinene, β-terpinene, γ-terpinene, and δ-terpinene (also known as terpinolene) wikipedia.orghmdb.catrue-blue.coscentree.coontosight.aiebi.ac.uk. These isomers share the same molecular formula and carbon framework but differ in the position of their carbon-carbon double bonds, leading to distinct chemical and olfactory properties wikipedia.orgontosight.aiebi.ac.uk.

This compound frequently co-occurs with other monoterpenes in essential oils. Commonly found alongside it are γ-terpinene, limonene, α-pinene, terpinolene, 1,8-cineole, p-cymene (B1678584), and terpinen-4-ol wikipedia.orgresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.nettypology.comincidecoder.commarnys.comeuropa.eu. Its relationship with γ-terpinene and β-phellandrene is particularly noted in the context of shared biosynthetic pathways involving hydride shifts nih.govqmul.ac.uk.

Table 2: Common Co-occurring Monoterpenes with α-Terpinene

MonoterpeneCommon Botanical Sources MentionedReference Snippets
γ-TerpineneMelaleuca alternifolia, Cardamom, Marjoram, Cumin, Oregano, Cinnamon, Citrus, Cannabis wikipedia.orgtrue-blue.cowikipedia.orgresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.netebi.ac.ukincidecoder.commarnys.comeuropa.euhanfanalytik.at
β-PhellandreneMentioned in relation to biosynthesis nih.govresearchgate.net
LimoneneCitrus species, Melaleuca alternifolia, Cannabis, Pine trees wikipedia.orghmdb.caviridis-labs.comtrue-blue.coconsolidated-chemical.comresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.nettypology.commarnys.comeuropa.euwikipedia.org
α-PineneMelaleuca alternifolia, Pine trees, Cannabis wikipedia.orgconsolidated-chemical.comresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.nettypology.comincidecoder.commarnys.comhanfanalytik.at
TerpinoleneMelaleuca alternifolia, Cannabis, Coniferous trees wikipedia.orgwikipedia.orgresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.nettypology.comincidecoder.commarnys.comeuropa.eu
1,8-CineoleMelaleuca alternifolia wikipedia.orgresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.nettypology.comincidecoder.commarnys.comeuropa.eu
p-CymeneMelaleuca alternifolia, Cannabis researchgate.nettandfonline.comscielo.org.conih.govresearchgate.nettypology.comincidecoder.commarnys.comeuropa.eu
Terpinen-4-olMelaleuca alternifolia wikipedia.orgresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.netincidecoder.commarnys.com
α-TerpineolMelaleuca alternifolia, Pine trees consolidated-chemical.comwikipedia.orgresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.nettypology.comincidecoder.commarnys.comwikipedia.org

Metabolic Pathways of α-Terpinene Formation

The biosynthesis of α-terpinene follows the general pathway for monoterpene production in plants, originating from primary metabolic precursors.

Precursor Compounds and Initial Biosynthetic Steps

The synthesis of α-terpinene, like other monoterpenes, begins with the formation of geranyl pyrophosphate (GPP) wikipedia.orgnih.govqmul.ac.uknih.govresearchgate.netoup.comgenome.jpresearchgate.net. GPP is a C10 isoprenoid precursor derived from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 precursors are themselves synthesized via either the methylerythritol phosphate (B84403) (MEP) pathway in plastids or the mevalonate (B85504) (MVA) pathway in the cytoplasm nih.govoup.comresearchgate.net. The enzyme geranyl pyrophosphate synthase (GPPS) catalyzes the formation of GPP from IPP and DMAPP nih.govoup.comresearchgate.net.

Enzymatic Catalysis and Terpene Synthase Involvement

The transformation of GPP into α-terpinene is primarily mediated by a specific enzyme known as α-terpinene synthase (EC 4.2.3.115) qmul.ac.ukexpasy.orgwikipedia.orgcreative-enzymes.com. This enzyme catalyzes the cyclization and rearrangement of GPP to yield α-terpinene and diphosphate (B83284) qmul.ac.ukexpasy.orgwikipedia.orgcreative-enzymes.com.

The biochemical mechanism involves the loss of the pyrophosphate group from GPP, leading to the formation of a resonance-stabilized cation. This cation undergoes cyclization to form a terpinyl cation. A critical step in the formation of α-terpinene is a 1,2-hydride shift, which rearranges the terpinyl cation to the terpinen-4-yl cation. The subsequent loss of a hydrogen atom from this intermediate generates α-terpinene wikipedia.orgnih.govqmul.ac.ukexpasy.org. This process has been characterized in enzymes from organisms such as Dysphania ambrosioides (American wormseed) qmul.ac.ukexpasy.orgcreative-enzymes.com. While α-terpineol synthase (EC 4.2.3.112) is involved in the biosynthesis of α-terpineol from GPP via hydrolysis of the terpinyl cation wikipedia.orgwikipedia.org, α-terpinene synthase is specifically responsible for the formation of α-terpinene through the described hydride shift mechanism qmul.ac.ukexpasy.org.

List of Compounds Mentioned:

α-Terpinene (this compound)

β-Terpinene (beta-Terpinene)

γ-Terpinene (gamma-Terpinene)

δ-Terpinene (delta-Terpinene / Terpinolene)

Geranyl Pyrophosphate (GPP)

Isopentenyl Pyrophosphate (IPP)

Dimethylallyl Pyrophosphate (DMAPP)

Limonene

α-Pinene (alpha-Pinene)

β-Pinene (beta-Pinene)

Myrcene

Ocimene

β-Phellandrene (beta-Phellandrene)

α-Phellandrene (alpha-Phellandrene)

Terpinolene

1,8-Cineole

p-Cymene

Terpinen-4-ol

α-Terpineol (alpha-Terpineol)

Linalyl Pyrophosphate (LPP)

Sabine

Aromadendrene

δ-Cadinene

Camphene (B42988)

Camphor

Isopulegol

Eugenol

Geraniol

Citral

Citronellal

Neral

Geranial

Neroli acetate (B1210297)

p-menth-1-en-7-al

Nerol

β-Caryophyllene

Verbenone

Thuja-2,4-(10)-diene

Filifolone

Perillyl aldehyde

Carveol

Carvone

Menthone

Menthol

Neomenthol

Pulegone

Isopiperitenol

Isopiperitenone

Bornyl diphosphate

Loganin

Secologanin

Chemical Reactivity and Degradation Mechanisms of α Terpinene

Autoxidation and Oxidative Degradation Pathways

α-Terpinene is a monoterpene known for its antioxidant properties, which are paradoxically linked to its high susceptibility to autoxidation. nih.gov Upon exposure to air, it degrades rapidly, a process that has significant implications, particularly in contexts such as its use in essential oils and fragrance compounds. nih.gov The oxidation pathways of α-terpinene are distinct from other monoterpenes like limonene, which primarily form allergenic hydroperoxides. nih.gov Instead, the autoxidation of α-terpinene leads to a different array of products. nih.gov

Chemical analysis of α-terpinene exposed to air at room temperature reveals a rapid degradation process. nih.gov The primary and major oxidation products identified are allylic epoxides and p-cymene (B1678584). nih.gov In addition to these major products, hydrogen peroxide is also formed during the autoxidation process. nih.gov The formation of these specific products highlights a different oxidative degradation pathway compared to other common terpenes. nih.gov For instance, the aerobic oxidative dehydrogenation of α-terpinene can be catalyzed by a mixed-addenda heteropolyanion, showing zero-order kinetics in α-terpinene, first-order in dioxygen, and second-order in the catalyst. researchgate.net Another environmentally friendly method for synthesizing p-cymene from α-terpinene involves oxygen-free catalytic dehydrogenation through an electrochemical process. rsc.org

Major Autoxidation Products of α-Terpinene

ProductChemical ClassSignificance
Allylic EpoxidesEpoxideMajor primary oxidation product. nih.gov
p-CymeneAromatic HydrocarbonMajor oxidation product formed via dehydrogenation. nih.govrsc.org
Hydrogen PeroxidePeroxideA key byproduct of the autoxidation process. nih.gov

The degradation of α-terpinene upon air exposure is a rapid autoxidation process. nih.gov This reactivity is responsible for its role as an antioxidant in substances like tea tree oil, as it oxidizes more readily than other compounds, thereby protecting them from degradation. nih.gov The mechanism involves the formation of the aforementioned products: allylic epoxides, p-cymene, and hydrogen peroxide. nih.gov This degradation and the subsequent formation of new compounds are of interest as they can alter the chemical properties of the mixtures in which α-terpinene is present. nih.gov For example, the sensitization potency of α-terpinene has been shown to increase after air exposure, with the allylic epoxides being identified as strong sensitizers. nih.gov

Photochemical Transformations and Atmospheric Fate

In the atmosphere, α-terpinene undergoes a series of photochemical transformations, primarily driven by sunlight. researchgate.netacs.orgnih.gov These reactions are crucial in determining the atmospheric lifetime of the compound and its contribution to atmospheric chemistry, including the formation of secondary organic aerosols (SOA). researchgate.netacs.orgnih.gov

Under the influence of UV-C irradiation (λ > 235 nm), matrix-isolated α-terpinene undergoes isomerization to an open-ring species. researchgate.netacs.orgnih.gov This electrocyclic ring-opening reaction is an ultrafast process. nih.govnih.gov The initial photoproduct is a gZg-triene, which then conformationally relaxes to a tZg-triene product. nih.gov This relaxation of the vibrationally hot photoproduct takes approximately 6.5 picoseconds and shows no significant dependence on solvent polarity or viscosity. nih.gov The ring-opening reaction proceeds through a pericyclic minimum in the excited state, which acts as the photochemical "transition state". researchgate.netwolfresearchgroup.com The substitution pattern on the cyclohexadiene backbone influences the excited state potential energy surface. nih.gov Unlike 1,3-cyclohexadiene, α-terpinene exhibits a strong excited state absorption in the visible spectral region. nih.govresearchgate.net

Key Aspects of α-Terpinene's Photo-induced Reactions

ProcessDescriptionTimescaleKey Intermediates/Products
Ring-OpeningUV irradiation induces an electrocyclic reaction, breaking the cyclohexadiene ring. researchgate.netacs.orgnih.govUltrafast (femtoseconds to picoseconds). nih.govnih.govgZg-triene (initial), tZg-triene (relaxed). nih.gov
IsomerizationThe open-ring species is produced in the Z configuration. researchgate.netacs.orgnih.gov-Open-ring isomers. acs.org
Conformational RelaxationThe initial hot photoproduct relaxes to a more stable conformation. nih.gov~6.5 ps. nih.govtZg-triene. nih.gov

The photochemical and oxidative degradation of α-terpinene in the atmosphere contributes significantly to the formation of Secondary Organic Aerosols (SOA). researchgate.netacs.orgnih.gov When volatile organic compounds like α-terpinene are oxidized, they form less volatile products that can condense to form organic particulate matter. nih.gov The ozonolysis of α-terpinene is a complex process that leads to various oxidation products, which can participate in new particle formation and growth. nih.gov The reactions of α-terpinene with atmospheric oxidants such as ozone (O3), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3) are key pathways leading to SOA precursors. nih.govnih.gov For instance, the reaction with O3 is expected to yield high levels of first-generation products. nih.gov

The photochemical dynamics of α-terpinene have been investigated using ultrafast broadband UV-visible transient absorption spectroscopy and photoionization-photoelectron spectroscopy. nih.govnih.govnih.gov Upon photoexcitation, the initially excited 1B state decays with an extremely short lifetime, on the order of femtoseconds. nih.govaip.org

Studies using ultrashort laser pulses for excitation show that the initially excited state decays with a time constant of approximately 66 fs, a value independent of the excitation wavelength. nih.govaip.org This is followed by the appearance of a series of Rydberg peaks which allow for the tracking of the reaction progress. nih.gov A comparison with the parent molecule, 1,3-cyclohexadiene, reveals that the substituents on α-terpinene slow the reaction dynamics by about a factor of two. nih.gov The excited state of α-terpinene has a lifetime of approximately 0.16 ps in 1-butanol (B46404) and 0.12 ps in hexane. nih.gov The fluorescence quantum yield from this state is very low, around 2 × 10⁻⁵. nih.gov

Ultrafast Dynamic Parameters of α-Terpinene Photochemistry

ParameterValueTechniqueReference
Excited State (1B) Decay Time~66 fsPhotoionization-photoelectron spectroscopy nih.govaip.org
Excited State Lifetime (in 1-butanol)~0.16 psUV-visible transient absorption spectroscopy nih.gov
Excited State Lifetime (in hexane)~0.12 psUV-visible transient absorption spectroscopy nih.gov
Photoproduct Conformational Relaxation~6.5 psUV-visible transient absorption spectroscopy nih.gov

Thermal Degradation Characteristics

The thermal stability of α-terpinene is a critical factor in both environmental and industrial contexts. When subjected to heat, its chemical structure undergoes transformations, leading to a variety of degradation products.

Identification of Thermal Degradation Products

The thermal degradation of α-terpinene, particularly in the presence of air, leads to the formation of several types of products resulting from distinct oxidative reactions. acs.org When heated to 120°C in the presence of air, α-terpinene degrades completely within four hours. acs.org The primary reaction pathway involves dehydrogenation, where the six-membered ring loses hydrogen atoms to form a stable aromatic system. acs.org This process is responsible for the conversion of α-terpinene into p-cymene. acs.org

Other oxidative reactions also occur, including the cleavage of carbon-carbon double bonds, allylic oxidations, epoxidations, and molecular rearrangements. acs.org These reactions contribute to a complex mixture of degradation products. While research on the thermal degradation of the related monoterpene α-pinene has identified products such as aliphatic hydrocarbons (isoprene, methane) and aromatics (benzene, toluene), the specific non-aromatic products from α-terpinene's degradation under similar conditions are less explicitly detailed. scirp.orgresearchgate.net

Table 1: Key Thermal Degradation Pathways of α-Terpinene and Resulting Products

Degradation Pathway Description Example Product(s)
Dehydrogenation Loss of hydrogen from the six-membered ring to form an aromatic system. p-Cymene, Thymol (B1683141)
Double Bond Cleavage Oxidative breaking of the carbon-carbon double bonds within the molecule. Various smaller oxygenated compounds
Allylic Oxidation Oxidation at a carbon atom adjacent to a double bond. Oxygenated terpene derivatives
Rearrangements Isomerization of the carbon skeleton into different structural arrangements. Terpene isomers

Environmental and Industrial Relevance of Thermal Stability

The thermal stability of α-terpinene is relevant in several fields. Environmentally, monoterpenes like α-terpinene are emitted from biogenic sources such as vegetation, as well as from industrial activities related to wood processing. acs.org When these volatile organic compounds (VOCs) are released into the atmosphere, their thermal and oxidative degradation can contribute to the formation of secondary organic aerosols and oxidants, which have implications for air quality. acs.org

Industrially, the thermal characteristics of terpenes are crucial for their use as biofuels or fuel additives. semanticscholar.orgrsc.org Turpentine, a mixture composed mainly of terpenes like α-pinene and β-pinene, is considered a promising renewable fuel source. semanticscholar.orgrsc.org Understanding the thermal stability and degradation pathways of its components, such as α-terpinene, is essential for ensuring safety and efficiency during storage, transportation, and combustion processes. semanticscholar.orgrsc.org The exothermic nature of terpene oxidation and the production of flammable gases upon thermal degradation are important parameters for evaluating their potential as fuels and for preventing hazards like thermal explosions. researchgate.netsemanticscholar.org

Derivatization and Synthetic Modifications

The chemical structure of α-terpinene, featuring a conjugated diene system, allows for a variety of synthetic modifications to create new derivatives.

Wagner-Meerwein Rearrangement Strategies

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in This type of skeletal rearrangement is particularly characteristic of bicyclic terpenes. wikipedia.org A classic example within the terpene family is the acid-catalyzed rearrangement of α-pinene to camphene (B42988), a reaction of significant industrial importance for the production of fragrances and camphor. libretexts.orggoogle.com In this process, the protonation of the double bond in α-pinene leads to a carbocation intermediate that undergoes a rearrangement, relieving ring strain and forming the camphene skeleton. libretexts.org While this reaction is well-documented for bicyclic systems like α-pinene, its specific application starting from the monocyclic α-terpinene is not a typical pathway, as the driving force of relieving small-ring strain is absent.

Diels-Alder Cycloaddition Reactions

The conjugated double bonds in the cyclohexadiene ring of α-terpinene make it an excellent diene for Diels-Alder reactions. quizlet.com The Diels-Alder reaction is a powerful and atom-economical method in organic chemistry for forming six-membered rings. wikipedia.orgencyclopedia.pub It involves a concerted [4+2] cycloaddition between a conjugated diene (in this case, α-terpinene) and a dienophile (a substituted alkene). wikipedia.org This reaction proceeds by creating two new carbon-carbon bonds simultaneously, resulting in a substituted cyclohexene (B86901) derivative. wikipedia.org The reaction is highly stereospecific and provides a reliable method for constructing complex bicyclic structures. encyclopedia.pub

Table 2: α-Terpinene in Diels-Alder Reactions

Reactant Role Product Type
α-Terpinene Conjugated Diene Substituted cyclohexene derivative (bicyclic adduct)
Dienophile (e.g., Maleimide) Substituted Alkene Fused bicyclic system

Synthesis of Novel α-Terpinene-Based Derivatives (e.g., Acylhydrazones)

Acylhydrazones are a class of compounds characterized by the N-acylhydrazone moiety and are known for their wide range of biological activities. researchgate.netnih.gov Their synthesis typically involves the condensation reaction between a hydrazide and a suitable aldehyde or ketone. researchgate.netmdpi.com The resulting acylhydrazone can exist as a mixture of conformational isomers due to rotation around the N-C(O) and N-N bonds. nih.govmdpi.com

While the synthesis of novel acylhydrazones is a significant area of research in medicinal chemistry, the direct use of α-terpinene as a foundational scaffold for creating such derivatives is not prominently described. mdpi.comnih.gov The synthesis of terpene-based acylhydrazones would first require functionalization of the α-terpinene structure to introduce a carbonyl or hydrazide group, which could then undergo the characteristic condensation reaction. For example, a multi-step process could potentially convert α-terpinene to a corresponding aldehyde, which could then be reacted with a hydrazide to form an α-terpinene-derived acylhydrazone.

Biological Activities and Pharmacological Investigations of α Terpinene

Antimicrobial Efficacy

Cellular and Molecular Mechanisms of Antimicrobial Action

α-Terpinene exhibits potent antimicrobial activity through several well-defined cellular and molecular mechanisms. A primary mode of action involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components such as ATP and a general deficit in cellular energy researchgate.netnih.gov. This disruption is attributed to interactions between the hydroxyl group of α-terpinene and bacterial carbohydrates, which alter phospholipid polar head groups and decrease membrane fluidity researchgate.netnih.gov. Consequently, the electron transport chain is disrupted, leading to a collapse of the membrane potential and pH balance researchgate.netnih.gov. Additionally, α-terpinene can induce reactive oxygen species (ROS) accumulation, contributing to lipid peroxidation and further damaging bacterial cell membranes researchgate.net. Research indicates that α-terpinene causes sublethal damage to both the outer and cytoplasmic membranes of Gram-negative bacteria, impairing proton motive force and oxidative phosphorylation nih.govmdpi.com.

Anti-inflammatory Properties

α-Terpinene possesses notable anti-inflammatory properties, largely mediated through the modulation of key signaling pathways. It has been shown to exert anti-inflammatory effects in LPS-stimulated macrophages by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway medchemexpress.comnih.gov. This inhibition of NF-κB transcription and activity is a critical mechanism through which α-terpinene suppresses the production of pro-inflammatory mediators such as IL-1β, IL-6, and IL-10 iiarjournals.orgmdpi.comnih.goviiarjournals.org. Furthermore, α-terpinene can interfere with other inflammatory pathways, including the p38 and ERK MAPK pathways, further contributing to its anti-inflammatory profile nih.gov.

Anti-cancer and Antitumor Potential

Cytotoxicity Against Various Tumor Cell Lines

α-Terpinene has demonstrated significant cytotoxic activity against a range of cancer cell lines, indicating its potential as an anticancer agent. It exhibits particular sensitivity in small cell lung carcinoma cell lines, such as NCI-H69, where an IC50 value of 0.26 mM has been reported iiarjournals.org. Other sensitive cell lines include various colorectal cancer lines (HCT-116, HCT-8), a subline of small cell lung carcinoma (H69AR), and myeloma cells (RPMI 8226/S) iiarjournals.org. α-Terpinene has also shown cytotoxic effects against breast cancer cells (MCF-7) with reported IC50 values ranging from approximately 33.0 ± 5.4 μg/mL to 108.32 μg/mL researchgate.nete-century.us. Additionally, it has demonstrated inhibitory effects on lung cancer cell lines (A549, LNM35) and cervical cancer cells (HeLa) nih.govresearchgate.nete-century.us.

Cancer Cell LineCancer TypeIC50 Value / SensitivityReference(s)
NCI-H69Small Cell Lung CarcinomaIC50: 0.26 mM iiarjournals.org
HCT-116Colorectal CancerSensitive iiarjournals.org
HCT-8Colorectal CancerSensitive iiarjournals.org
H69ARSmall Cell Lung Carcinoma (subline)Sensitive iiarjournals.org
RPMI 8226/SMyelomaSensitive iiarjournals.org
MCF-7Breast CancerIC50: 33.0 ± 5.4 μg/mL researchgate.net
MCF-7Breast CancerIC50: ~6.75 µg/mL (50% inh.) nih.gov
MCF-7Breast CancerIC50: 108.32 μg/mL e-century.us
A549Lung CancerIC50: 0.06% (48h) nih.gov
A549Lung CancerIC50: 63.40 μg/mL e-century.us
LNM35Lung CancerIC50: 0.04% (48h) nih.gov
U937-GTBLymphomaSensitive kemdikbud.go.id
HeLaCervix CancerSensitive researchgate.net
T47DBreast CancerSensitive researchgate.net
MDA-MB-231Breast CancerInhibited proliferation researchgate.net
JurkatLeukemiaCytotoxic properties nih.gov
DLD-1Colon AdenocarcinomaCytotoxic properties nih.gov

Molecular Mechanisms of Antineoplastic Action

The anticancer effects of α-terpinene are attributed to several molecular mechanisms. A key mechanism is the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development medchemexpress.comiiarjournals.orgmdpi.comnih.goviiarjournals.orgresearchgate.netnih.gov. α-Terpinene has been shown to dose-dependently inhibit NF-κB translocation and activity, leading to the downregulation of NF-κB-regulated genes, such as IL-1β and IL1R1 iiarjournals.orgiiarjournals.orgnih.gov. Furthermore, α-terpinene induces cell cycle arrest, observed in both G0/G1 and G2/M phases, thereby halting cancer cell proliferation iiarjournals.orgnih.gov. It also promotes apoptosis, a programmed cell death pathway, through mechanisms including mitochondrial damage, cytochrome c release, caspase activation, and PARP cleavage iiarjournals.orgresearchgate.netkemdikbud.go.id. This apoptotic effect is further supported by its ability to inhibit the expression of anti-apoptotic protein Bcl-2 and induce the expression of pro-apoptotic protein Bax researchgate.net. Additionally, α-terpinene has been shown to downregulate survivin, a protein involved in cell survival and proliferation researchgate.net, and to induce oxidative damage in cancer cells nih.gov.

Neuropharmacological Effects

Research into the neuropharmacological effects of α-terpinene suggests a complex interaction with the central nervous system. Studies in animal models have indicated that α-terpinene can alter the activity of enzymes crucial for neuronal function, such as Na+, K+-ATPase and NTPDase, which are involved in neuronal plasticity and the hydrolysis of ADP and ATP researchgate.net. Oral administration of terpinene in rats has been associated with memory impairments, potentially linked to neuronal DNA damage and alterations in these key enzymes researchgate.net. These findings suggest that α-terpinene may exhibit cytotoxic and genotoxic effects on brain cells at certain doses, which could contribute to cognitive deficits researchgate.net. While α-pinene, a related terpene, has demonstrated neuroprotective properties, including anxiolytic and antioxidant effects, and may influence neurotransmitter signaling nih.govfrontiersin.org, the direct neuropharmacological profile of α-terpinene appears more complex, with potential for adverse effects on cognitive function at tested doses researchgate.net. It has also shown moderate, though sub-therapeutic, effects on acetylcholinesterase, an enzyme relevant in Alzheimer's disease pathology nih.gov.

List of Compounds Mentioned:

α-Terpinene

Terpinen-4-ol

Linalyl acetate (B1210297)

Camphor

γ-Terpinene

Safrole

α-Pinene

β-Pinene

Limonene

β-Caryophyllene

Myrcene

p-Cymene (B1678584)

1,8-Cineole

Verbenone

Carvacrol (B1668589)

Thymol (B1683141)

Eugenol

Myrtenal

Myrtenol

Borneol

D-Limonene

α-Muurolene

tau-Cadinol

α-Cedrene

tau-Muurolol

α-Cedrol

γ-Muurolene

α-Elemol

β-Citronellal

β-Elemene

Fisetin

Ruthenium-p-cymene

α-Terpinyl acetate

Citral

Falcarindiol

Oplopandiol

Cedrol

cis-Myrtanol

(−)-Myrtenol

α-Muurolene

tau-Cadinol

α-Cedrene

tau-Muurolol

α-Cedrol

γ-Muurolene

α-Elemol

p-Cymene

Borneol

β-Citronellal

β-Elemene

α-Terpineol

Neuroprotective Activities

Studies suggest that α-terpinene exhibits promising neuroprotective properties, particularly relevant in the context of neurodegenerative diseases and oxidative stress. In models of Parkinson's disease (PD), α-terpinene has demonstrated the ability to enhance locomotor function and improve acetylcholinesterase (AChE) activity in larvae exposed to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that mimics PD symptoms. researchgate.net Furthermore, α-terpinene has been shown to significantly reduce oxidative stress by lowering intracellular reactive oxygen species (ROS), lipid accumulation, and apoptotic markers. researchgate.net In Alzheimer's disease (AD) models, α-terpinene has been investigated for its ability to mitigate neuronal degeneration associated with inflammatory processes and oxidative stress. Research indicates that α-terpinene can decrease malondialdehyde (MDA) levels, a marker of lipid peroxidation, and potentially increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). scielo.brscielo.br Its capacity to inhibit amyloid-beta (Aβ) fibril formation in vitro further supports its potential role in managing AD pathology. scielo.br

Anxiolytic and Antidepressant Potential

This compound has shown potential as an agent for managing anxiety and depression. Studies on essential oils rich in α-terpinene have indicated anxiolytic and antidepressant-like effects in animal models. frontiersin.orgnih.govresearchgate.net Research suggests that these effects may be mediated through mechanisms involving neurotransmitter systems, such as serotonin (B10506) (5-HT1A), β-adrenergic, and dopamine (B1211576) receptors, and may also involve modulation of the cannabinoid system. frontiersin.orgnih.gov In a study investigating the antidepressant potential of Citrus reticulata Blanco essential oil, α-terpinene was identified as one of the major bioactive compounds contributing to these effects, potentially by regulating neuroactive ligand-receptor interactions and neuron projection pathways. nih.govresearchgate.net

Other Bioactive Properties

Analgesic and Anti-nociceptive Effects

This compound exhibits significant analgesic and anti-nociceptive properties, demonstrating efficacy in reducing pain perception. Studies have shown that α-terpinene can attenuate hyperalgesia and allodynia in neuropathic pain models, such as those induced by chronic constriction injury of the rat sciatic nerve. nih.gov The analgesic effect appears to be mediated, in part, by the suppression of spinal microglial cells and a reduction in pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov Molecular docking studies suggest that α-terpinene may bind to targets like inducible nitric oxide synthase (iNOS) and opioid receptors, further supporting its pain-relieving mechanisms. frontiersin.orgbmj.com In cancer pain models, α-terpinene has demonstrated an anti-hyperalgesic effect and a reduction in allodynia. frontiersin.org

Gastroprotective and Cardioprotective Effects

Research indicates that α-terpinene possesses gastroprotective effects, offering protection against experimentally induced gastric ulcers. tandfonline.comresearchgate.net It has been shown to inhibit ethanol-induced gastric lesions, reduce gastric juice volume and acidity, and increase gastric wall mucus, thereby protecting the gastric mucosa. researchgate.net While specific cardioprotective mechanisms are less detailed in the provided snippets, α-terpinene is broadly listed among the beneficial activities of monoterpenes, suggesting potential roles in cardiovascular health. tandfonline.comnih.gov

Antidiarrheal Activity

This compound has demonstrated significant antidiarrheal activity in various animal models. researchgate.netnih.govimrpress.com Studies have shown that α-terpinene can reduce total stool amount and diarrheal frequency in models induced by castor oil or prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov Its mechanisms of action are suggested to include anticholinergic effects, inhibition of PGE2 and GM1 receptors, and interaction with cholera toxin, which helps increase intestinal fluid uptake. researchgate.netnih.gov Furthermore, α-terpinene has been shown to reduce gastrointestinal transit time and fluid formation in the intestines. researchgate.netnih.gov

Influence on Triterpenoid (B12794562) Production in Fungi

Alpha-terpineol, a related compound often discussed alongside α-terpinene, has been identified as a compound that can promote triterpenoid production in the medicinal mushroom Antrodia cinnamomea. nih.govscribd.comnih.govoup.com Extracts from Cinnamomum camphora, a species known to contain α-terpineol, were found to stimulate the growth and triterpenoid content of A. cinnamomea in submerged cultures. nih.govscribd.comnih.gov Further analysis identified α-terpineol as the active compound responsible for enhancing triterpenoid biosynthesis in A. cinnamomea, acting as an elicitor for triterpenoid production. scribd.comnih.govoup.com

Compound List

this compound (α-terpinene)

1,8-cineole

α-pinene

β-pinene

β-caryophyllene

γ-terpinene

L-bornyl acetate

Camphor

Limonene

β-myrcene

Camphene (B42988)

Terpinen-4-ol

α-terpineol

p-cymene

Sabinene (B1680474)

Isoprene

Linalool

Eugenol

Myrcene

Thymol

Myrtenol

Carvacrol

Fenchone

α-Fenchone

trans-Anethole

α-Phellandrene

β-Phellandrene

Eudesm-7(11)-en-4-ol

Manool oxide

Citral

Geraniol

α-Humulene

Spathulenol

Caryophyllene oxide

Cinnamaldehyde

Cinnamyl acetate

Ursolic acid

Antcin H

Allelopathic Effects on Plant Germination

This compound, a monoterpene found in various essential oils, has demonstrated allelopathic properties, influencing the germination and early development of certain plant species. Research indicates that its effects can be concentration-dependent, with low concentrations sometimes showing negligible impact while higher concentrations can lead to adverse outcomes.

Studies investigating the allelopathic effects of essential oil components on barley (Hordeum vulgare) seeds have shown that while compounds like thymol, geraniol, and carvacrol exhibit significant negative impacts on germination rates across all tested doses, this compound's effects are more nuanced. In one such study, low doses of this compound (0.4, 0.8, and 1.2 µL) demonstrated effects similar to the control group, showing no significant allelopathic activity. However, at higher doses (1.6 and 2.0 µL), this compound exhibited adverse effects on barley seed germination. This comparative analysis suggests that this compound possesses a lower allelopathic potential compared to phenolic terpenes such as thymol and carvacrol, which caused the most substantial reductions in germination rates upit.rocapes.gov.brupit.roresearchgate.net.

Further investigations have explored the impact of this compound on other plant species. Research on Pelargonium Ringo Deep Scarlet F1 Hybrid seeds indicated that this compound, when applied at a concentration of 5000 ppm, did not show statistically significant differences in germination inhibition compared to certain plant extracts. However, at this high concentration, it contributed to a reduction in germination rate relative to control treatments. The study also noted that alpha-pinene (B124742) at 5000 ppm resulted in the lowest germination rate among the tested pure compounds scialert.net.

This compound has also been identified as a compound correlated with the inhibition of seed germination and radicle elongation in species such as cress (Lepidium sativum) and tomato (Solanum lycopersicum). Its presence in essential oils, such as that from Nepeta meyeri, has been linked to the complete inhibition of germination in various weed species, including Amaranthus retroflexus, Chenopodium album, Cirsium arvense, and Sinapsis arvensis, particularly at higher application concentrations acgpubs.orgcnr.it. Additionally, this compound has been noted to be phytotoxic against maize seedlings, leading to reduced root growth frontiersin.org.

These findings collectively suggest that this compound can act as an allelochemical, with its inhibitory effects on seed germination and seedling development being dependent on the plant species and the concentration applied.

Comparative Allelopathic Effects on Barley Seed Germination

The following table summarizes the comparative effects of this compound and other essential oil components on barley seed germination rates, based on laboratory studies.

AllelochemicalEffect on Barley Seed Germination RateComparative Potency
ControlBaseline germination rateN/A
α-Terpinene (Low Doses)Similar to controlLower
α-Terpinene (High Doses)Adverse effects observedModerate
ThymolMost negative effects at all dosesHigher
GeraniolHighly negative effects at all dosesHigher
CarvacrolHighly negative effects at all dosesHigher

Effects of Pure Compounds on Pelargonium Ringo Deep Scarlet F1 Hybrid Seed Germination

Toxicological Profiles and Safety Assessments of α Terpinene

Dermal Sensitization and Allergic Reactions

While α-terpinene in its pure form is not considered a skin sensitizer (B1316253), its degradation products can elicit allergic reactions. industrialchemicals.gov.au The compound's susceptibility to autoxidation is a key factor in its sensitization potential. industrialchemicals.gov.aunih.gov

Upon exposure to air, α-terpinene undergoes rapid autoxidation. nih.goveuropa.euacs.org This process is faster than that of many other compounds, which is why it is sometimes considered an antioxidant in technical applications like tea tree oil. nih.govacs.org However, this degradation leads to the formation of new compounds that are potent skin allergens. nih.govacs.org

Chemical analysis reveals that the primary oxidation products of α-terpinene are allylic epoxides and p-cymene (B1678584), along with hydrogen peroxide. nih.govacs.orgchemfaces.comresearchgate.net This oxidation pathway is distinct from other monoterpenes like limonene, which primarily form highly allergenic hydroperoxides. nih.govacs.orgchemfaces.com Studies have shown that the sensitization potency of α-terpinene increases significantly after air exposure. nih.govacs.orgchemfaces.com The allylic epoxides and an α,β-unsaturated aldehyde identified in the oxidized mixture are considered the main contributors to this increased allergenic potential. nih.govacs.orgchemfaces.com These oxidation products have been identified in samples of tea tree oil, highlighting the relevance of this process in commercial products. nih.govacs.org

The process of autoxidation and the resulting increase in sensitization potential are critical for hazard assessment. industrialchemicals.gov.au Although α-terpinene may be a strong sensitizer when oxidized, this has primarily been demonstrated under laboratory conditions. industrialchemicals.gov.au The rate and extent of autoxidation in formulated products are not fully understood. industrialchemicals.gov.au

The murine Local Lymph Node Assay (LLNA) is a standard method used to assess the skin sensitization potential of chemicals. nih.goveuropa.eueuropa.eu In studies using the LLNA, pure α-terpinene was identified as a sensitizer of moderate potency. europa.eueuropa.eu

When air-exposed α-terpinene was tested using the LLNA, a significant increase in sensitization potency was observed. nih.goveuropa.eu For instance, α-terpinene that had been oxidized for three weeks showed a strong sensitization potential, with a calculated EC3 value of 0.9% w/v. europa.eu Similarly, after seven weeks of air exposure, the EC3 value was 1.0% w/v. europa.eu The EC3 value represents the estimated concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes and is a measure of sensitizing potency.

The table below summarizes the results from LLNA studies on α-terpinene and its oxidized forms.

Test SubstanceConcentration (% w/v)Stimulation Index (SI)EC3 ValueSensitization Potency
α-Terpinene (unoxidized) 10>38.9% w/v (0.65 M)Moderate
15>3
25>3
Air-exposed α-Terpinene (3 weeks) Not SpecifiedNot Specified0.9% w/vStrong
Air-exposed α-Terpinene (7 weeks) Not SpecifiedNot Specified1.0% w/vStrong

Data sourced from ECHA registration dossier. europa.eueuropa.eu

These findings from in vivo models underscore the importance of considering the effects of autoxidation when evaluating the dermal safety of α-terpinene. europa.euresearchgate.net

Developmental and Reproductive Toxicity Studies

Current information suggests that α-terpinene is not a specific reproductive or developmental toxicant. industrialchemicals.gov.au It is not classified as a reproductive toxicant. carlroth.com

In a developmental toxicity study, pregnant Wistar rats were administered α-terpinene by gavage from day 6 to 15 of gestation at various doses. industrialchemicals.gov.aunih.goveuropa.eu Maternal toxicity, evidenced by reduced body weight gain, was observed at the higher doses of 125 and 250 mg/kg bw/day. industrialchemicals.gov.aunih.goveuropa.eu At the highest dose, there was also a decrease in the ratio of pregnant to treated females, reduced fetal body weight, and an increase in fetal kidney weights. nih.gov Delayed ossification was noted at doses of 60 mg/kg bw/day and higher. nih.gov However, there was no clear evidence of teratogenic or embryotoxic effects in the absence of maternal toxicity. europa.eu The no-observed-adverse-effect level (NOAEL) for embryofetal toxicity was determined to be 30 mg/kg bw/day. europa.euumweltbundesamt.de Taking into account all available data, including read-across approaches with similar substances, it is concluded that α-terpinene should not be classified for reproductive toxicity. europa.eu

The table below summarizes the key findings from a developmental toxicity study on α-terpinene.

Dose (mg/kg bw/day)Maternal EffectsDevelopmental Effects
30No adverse effectsNOAEL for embryofetal toxicity
60No adverse effects on body weight gainDelayed ossification
125Reduced body weight gain (maternal toxicity)Delayed ossification
250Reduced body weight gain (maternal toxicity), reduced pregnancy ratioDecreased fetal body weight, increased fetal kidney weight, delayed ossification

Data sourced from multiple toxicological reviews. nih.goveuropa.eu

General Acute and Subchronic Toxicity Concerns

α-Terpinene exhibits low acute toxicity via the dermal route, with a reported LD50 value in rats of >2,000 mg/kg. carlroth.com The oral LD50 in rats is approximately 1680 mg/kg, leading to its classification as harmful if swallowed. carlroth.comnih.gov

In a 14-day oral toxicity study in rats, effects such as decreased food intake and increased cholesterol were observed only at the limit dose. regulations.gov Longer-term studies on structurally related compounds showed no adverse effects. regulations.gov Based on the available information, α-terpinene is not expected to cause serious damage to health from repeated oral exposure. industrialchemicals.gov.au

Ecotoxicological Considerations

α-Terpinene is classified as toxic to aquatic life with long-lasting effects. nih.govdirectpcw.comvigon.com It is important to avoid its release into the environment. carlroth.comdirectpcw.com According to its safety data sheet, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). carlroth.comdirectpcw.comfishersci.se

Environmental Fate and Mobility

The environmental fate of α-Terpinene is largely dictated by its high volatility and rapid degradation in the atmosphere. bayer.com When released into the environment, its physical and chemical properties determine its movement and persistence across different environmental compartments.

Fugacity modeling provides insight into how α-Terpinene partitions in the environment. A Level I fugacity model predicts that the vast majority of α-Terpinene, approximately 92.4%, will partition to the air. bayer.com Significantly smaller amounts are expected to be found in soil (7.21%), with minimal partitioning to water (0.174%) and sediment (0.160%). bayer.com This distribution is primarily driven by its high vapor pressure and Henry's Law constant, which facilitate its volatilization from soil and water surfaces. bayer.comnih.gov

Regarding its presence in soil and water, α-Terpinene is considered to be readily biodegradable. bayer.comnih.gov One study, utilizing the Japanese MITI test, demonstrated that 84.6% of the theoretical biochemical oxygen demand (BOD) was achieved within two weeks, indicating that biodegradation is a significant environmental fate process. nih.gov Another study reported a 30% degradation rate over 14 days in an oxygen depletion test. carlroth.com In natural filtered water systems, α-Terpinene was found to volatilize quickly, with a half-life (DT50) of 4.1 hours and a 90% dissipation time (DT90) of 13.7 hours. bayer.com

The mobility of α-Terpinene in soil has been described with some variation in reports. Based on an estimated organic carbon partition coefficient (Koc) of 80, it is expected to have high mobility in soil. nih.gov Another source reports a measured organic carbon-normalised adsorption coefficient of 3.05. carlroth.com Conversely, some safety data suggests it is not likely to be mobile in the environment due to its low water solubility. geneseo.edu However, its tendency to rapidly volatilize from the soil surface is a critical factor, suggesting that significant leaching through the soil column is less of a concern compared to its atmospheric dissipation. bayer.com

Table 1: Environmental Fate and Partitioning of α-Terpinene

Potential Impact on Aquatic and Terrestrial Ecosystems

The ecotoxicological profile of α-Terpinene indicates a potential for environmental impact, particularly for aquatic life and certain terrestrial organisms. nih.govcpachem.com It is classified as toxic to aquatic life with long-lasting effects. geneseo.edunih.govcpachem.commedicalove.pl Some sources describe it as very toxic to aquatic organisms. geneseo.edu However, it is also noted that due to its rapid volatilization from water, long-term exposure to aquatic organisms may be limited, and thus chronic risk assessments may not be necessary. bayer.combayer.com

For terrestrial ecosystems, the impact varies by the type of organism.

Terrestrial Invertebrates : There is a notable concern for terrestrial invertebrates. regulations.gov This is consistent with the use of product formulations containing α-Terpinene as insecticides, which act by degrading the soft cuticles of insects, leading to impaired mobility and respiration. bayer.combayer.comregulations.gov

Birds : The risk to birds is considered uncertain. regulations.gov While effects are not expected at lower application rates of products containing the compound, the risks at higher rates have not been fully determined. regulations.gov There is also a lack of data on the potential for chronic toxicity in birds. regulations.gov

Mammals : On an acute exposure basis, α-Terpinene is considered to be practically non-toxic to mammals. regulations.gov However, both acute and chronic risks have been identified, which are attributed to very high application rates rather than the inherent toxicity at lower exposure levels. regulations.gov

Plants : α-Terpinene can function as a non-systemic, contact herbicide. regulations.gov It acts by stripping the waxy cuticle from plants, which causes death through desiccation. regulations.gov Consequently, there is a recognized level of concern for non-target plants located in areas adjacent to treated fields. regulations.gov

Table 2: Ecotoxicological Profile of α-Terpinene

Analytical Chemistry and Characterization of α Terpinene

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for isolating α-terpinene from other structurally similar terpenes and for determining its concentration in a sample. iipseries.orgnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like α-terpinene. iipseries.org In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. iipseries.orgcdnsciencepub.com Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer. iipseries.org

The mass spectrum of α-terpinene is characterized by a specific fragmentation pattern that allows for its definitive identification. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight. nih.govmassbank.jp The most abundant fragment ions are typically observed at m/z 121, 93, 91, and 77. nih.gov The base peak, which is the most intense peak in the spectrum, is often the fragment at m/z 121. nih.gov These characteristic fragments are crucial for distinguishing α-terpinene from its isomers, such as γ-terpinene, which may have similar retention times but different mass spectra. nih.gov

The retention time of α-terpinene in a GC system is dependent on the specific column and temperature program used. For instance, in some analyses, α-terpinene has been identified with a retention time of approximately 1.95 minutes. restek.com The combination of retention time and the unique mass spectrum provides a high degree of confidence in the identification and quantification of α-terpinene in complex mixtures like essential oils. sigmaaldrich.comsigmaaldrich.com

Table 1: Characteristic GC-MS Data for α-Terpinene

ParameterValueReference
Molecular Ion (M+)136 m/z nih.govmassbank.jp
Major Fragment Ions121, 93, 91, 77 m/z nih.gov
Base Peak121 m/z nih.gov
Example Retention Time~1.95 min restek.com

While GC-MS is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is a valuable alternative, particularly for less volatile or thermally sensitive terpenes. iipseries.orgnih.gov When coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detectors, HPLC offers high resolution and sensitivity for the separation and quantification of α-terpinene. iipseries.orgthermofisher.com

In LC analysis, the separation is based on the compound's affinity for the stationary and mobile phases. iipseries.org For terpenes, reversed-phase columns, such as C18, are commonly employed. thermofisher.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. thermofisher.comrsc.org Optimization of the mobile phase gradient and column temperature is crucial for achieving good separation of isomeric terpenes. thermofisher.comrsc.org For instance, increasing column temperature has been shown to improve the chromatographic resolution of monoterpenes. thermofisher.com

UV detection can be used for quantification, although its sensitivity for terpenes like α-terpinene, which lack strong chromophores, can be limited. nih.gov Mass spectrometry detection, particularly tandem mass spectrometry (LC-MS/MS), provides much higher selectivity and sensitivity. thermofisher.com In LC-MS/MS, specific precursor-to-product ion transitions are monitored, which allows for the accurate quantification of α-terpinene even in complex matrices. thermofisher.com For example, a method using atmospheric pressure chemical ionization (APCI) in positive ion mode has been developed for the detection of terpenes, where specific selected reaction monitoring (SRM) transitions are used for each compound. thermofisher.com

Table 2: Predicted LC-MS/MS Data for α-Terpinene (Positive Ion Mode)

ParameterPredicted ValueReference
Precursor Ion (20V)137.133 m/z hmdb.ca
Product Ions (20V)95.0856, 93.0701, 81.0701 m/z hmdb.ca
Precursor Ion (40V)137.133 m/z hmdb.ca
Product Ions (40V)95.0856, 81.0701, 93.0701 m/z hmdb.ca

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of α-terpinene.

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. japsonline.com The analysis of α-terpinene by FTIR reveals characteristic absorption bands corresponding to its specific structural features. researchgate.netoup.com

Key vibrational bands for α-terpinene include C-H stretching vibrations from the methyl and isopropyl groups, as well as from the cyclohexadiene ring. The C=C stretching vibrations of the conjugated double bonds within the ring are also prominent. The specific frequencies of these bands can help distinguish α-terpinene from its isomers. acs.org For example, the out-of-plane C-H bending vibrations are often characteristic of the substitution pattern on the double bonds. researchgate.net

Table 3: Key FTIR Absorption Bands for Terpenes (General)

Functional GroupWavenumber (cm⁻¹)Vibration TypeReference
-CH₃~2960Antisymmetrical Stretching researchgate.net
-CH₃~1419Antisymmetrical Bending researchgate.net
C-O-C1226-1289Stretching researchgate.net
γ-Terpinene940-945 researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules, including the connectivity and stereochemistry of α-terpinene. Both ¹H NMR and ¹³C NMR are utilized.

In the ¹H NMR spectrum of α-terpinene, distinct signals are observed for the different types of protons in the molecule. hmdb.cachemicalbook.com The olefinic protons on the cyclohexadiene ring typically appear in the downfield region of the spectrum. The protons of the methyl and isopropyl groups give rise to signals in the upfield region. The chemical shifts and coupling patterns of these signals provide information about the electronic environment and neighboring protons for each hydrogen atom. brainly.comchegg.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. np-mrd.org Each unique carbon atom in α-terpinene gives a distinct signal. The chemical shifts of the carbons in the double bonds are found in the downfield region, while the sp³-hybridized carbons of the ring and the alkyl substituents appear at higher field strengths. brainly.com

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts for α-Terpinene in CDCl₃

NucleusChemical Shift (ppm)Reference
¹H5.63, 5.62, 5.61, 5.59, 5.58, 2.31, 2.29, 2.28, 2.26, 2.14, 2.12, 2.11, 2.10, 2.09, 2.08, 2.05, 1.77, 1.03, 1.01 nih.gov
¹³C134.1, 131.2, 120.7, 119.5, 31.0, 30.7, 23.2, 21.0, 20.9 np-mrd.org

Note: The listed ¹H NMR shifts represent multiple signals and their corresponding intensities as reported in the source.

Time-resolved photoionization-photoelectron spectroscopy is an advanced technique used to study the ultrafast dynamics of molecules after they absorb light. aip.orgbrown.edu This method has been applied to α-terpinene to investigate its behavior upon excitation with UV photons, which is relevant to its photochemistry. researchgate.netaip.org

In these experiments, a pump laser pulse excites the α-terpinene molecule to a higher electronic state. aip.org A second, time-delayed probe pulse then ionizes the molecule. aip.org By measuring the kinetic energy of the ejected photoelectrons as a function of the delay time between the pump and probe pulses, the relaxation pathways and dynamics of the excited state can be mapped. aip.org Studies on α-terpinene have revealed that upon excitation, it undergoes an ultrafast relaxation process, with the initially excited state decaying on a femtosecond timescale. aip.org This technique has been instrumental in understanding the initial steps of the light-induced ring-opening reaction of the cyclohexadiene core in α-terpinene. aip.orgbrown.edu

Stereochemical Analysis and Enantiomeric Determination

A key aspect of α-terpinene's molecular structure is that it is achiral. academie-sciences.fr The molecule, with the chemical formula C10H16, possesses a plane of symmetry and lacks an asymmetric (chiral) carbon center, which is a prerequisite for enantiomerism. academie-sciences.frlipidmaps.org Consequently, α-terpinene does not exist as a pair of non-superimposable mirror images, or enantiomers. Therefore, enantiomeric determination, a process of separating and quantifying such isomers, is not applicable to α-terpinene itself. academie-sciences.fr

Stereochemical analysis of α-terpinene, however, is relevant in the context of its conformational isomers, or conformers. Research utilizing FTIR spectroscopy and DFT calculations has identified three primary conformers arising from the rotation of the exocyclic isopropyl group: Trans (T), Gauche+ (G+), and Gauche- (G-). nih.govacs.orgresearchgate.net The Gauche conformers are estimated to be slightly higher in energy (by approximately 1.75 kJ mol⁻¹) than the more stable Trans form. nih.govacs.orgresearchgate.netebi.ac.uk Experimental data from low-temperature matrix spectra have confirmed the presence of all three conformers. nih.govacs.orgresearchgate.net

While α-terpinene is achiral, its analysis is often conducted in conjunction with chiral terpenes that are present alongside it in natural extracts, such as essential oils. The enantiomeric distribution of these other compounds is a critical parameter for quality control and authenticity assessment of commercial oils. academie-sciences.frrestek.com Enantioselective gas chromatography (eGC) is the primary technique used for this purpose, allowing for the separation and quantification of the enantiomers of chiral compounds within the oil. acs.orgnih.govresearchgate.net

For instance, in Australian tea tree oil (from Melaleuca alternifolia), where α-terpinene is a constituent, the enantiomeric ratios of key chiral markers like terpinen-4-ol and α-terpineol are strictly defined by standards such as ISO 4730:2017. academie-sciences.frnih.gov The analysis of these chiral signatures helps to detect adulteration. academie-sciences.frnih.gov Research has established consistent enantiomeric distributions for these compounds in authentic tea tree oil.

The following table summarizes research findings on the enantiomeric distribution of the primary chiral components found in authentic Australian tea tree oil, which also contains achiral α-terpinene.

Table 1. Enantiomeric Distribution of Key Chiral Terpenes in Authentic Tea Tree Oil (Melaleuca alternifolia).
Chiral CompoundEnantiomerDistribution / Ratio Range (%)Source
Terpinen-4-ol(+)-Terpinen-4-ol68.5 ± 0.2% acs.org
(-)-Terpinen-4-ol31.5 ± 0.2% acs.org
α-Terpineol(+)-α-Terpineol74.2 ± 1.4% acs.org
(-)-α-Terpineol25.8 ± 1.4% acs.org
α-Pinene(R,R)-(+)-α-Pinene86 - 91% academie-sciences.fr
(S,S)-(-)-α-Pinene9 - 14% academie-sciences.fr

Similarly, in various citrus essential oils where α-terpinene may be present, the enantiomeric distribution of other monoterpenes like limonene, β-pinene, and sabinene (B1680474) is analyzed to ensure genuineness. mdpi.comscielo.brperfumerflavorist.com The prevalence of one enantiomer over the other can be characteristic of the oil's botanical and geographical origin. restek.com Adulteration, such as the addition of synthetic (racemic) compounds, can be detected by deviations from these natural enantiomeric ratios. restek.com

The table below presents typical enantiomeric distributions for several chiral terpenes commonly found in citrus oils that may also contain α-terpinene.

Table 2. Examples of Enantiomeric Distribution of Chiral Terpenes in Citrus Essential Oils.
Chiral CompoundCitrus Source ExamplePredominant EnantiomerTypical Enantiomeric Excess (%)Source
LimoneneLemon (C. limon)(+)-Limonene>95% scielo.br
β-PineneLemon (C. limon)(-)-β-PineneVariable scielo.br
SabineneMandarin (C. deliciosa)(+)-SabineneHigh scielo.br
LinaloolBergamot (C. bergamia)(-)-LinaloolHigh scielo.br
α-PineneLemon (C. limon)(-)-α-PineneHigh scielo.br

Future Research Directions and Translational Perspectives for α Terpinene

In-depth Elucidation of Molecular Mechanisms of Action in Biological Systems

Future research is poised to delve deeper into the precise molecular interactions of α-terpinene within biological systems. While its antioxidant and anti-inflammatory properties are recognized, a more granular understanding of its mechanisms is required. For instance, in the context of its antifungal activity against Saccharomyces cerevisiae, α-terpinene has been shown to affect genes involved in the ergosterol (B1671047) biosynthesis pathway. researchgate.net This suggests a specific mode of action that disrupts fungal cell membrane integrity. Further investigation into its influence on key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammation, is a critical area of future study. frontiersin.org

Studies have indicated that α-terpinene can modulate oxidative stress-related signaling pathways, which may contribute to its observed cytotoxic effects against certain cancer cell lines. researchgate.net The compound's ability to induce oxidative stress and caspase activation in rat liver tissue further underscores the need for detailed mechanistic studies to differentiate its potential therapeutic effects from its cytotoxic and genotoxic damage at higher concentrations. jcu.czresearchgate.net Research focusing on its enzymatic inhibition, such as its effects on acetylcholinesterase, could reveal novel therapeutic avenues for neurodegenerative diseases. scielo.org.mx Elucidating how α-terpinene interacts with specific cellular receptors and transcription factors will be paramount in harnessing its full therapeutic potential. osti.gov

Exploration of Novel Therapeutic Applications and Formulation Strategies

The exploration of new therapeutic uses for α-terpinene is a burgeoning field, with preliminary studies suggesting its potential in areas beyond its traditional applications. consolidated-chemical.com Its antimicrobial and anti-inflammatory properties are being investigated for a variety of conditions. smolecule.com For instance, its activity against Trypanosoma evansi points towards a potential role in treating trypanosomosis. medchemexpress.com

A significant hurdle in translating the therapeutic potential of α-terpinene is its physicochemical properties, such as its volatility and poor water solubility. To overcome these challenges, novel formulation strategies are being developed. These include the incorporation of α-terpinene into advanced drug delivery systems like nanoemulsions, liposomes, and polymeric micelles. dntb.gov.uamdpi.com These formulations aim to enhance the bioavailability, stability, and targeted delivery of α-terpinene, thereby improving its therapeutic efficacy. mdpi.com The use of terpenes, including α-terpinene, as permeation enhancers in transdermal drug delivery systems is another promising area of research, potentially facilitating the delivery of other therapeutic agents through the skin. nih.govmdpi.com The development of such formulations could pave the way for new topical treatments for skin conditions or localized inflammation. acs.org

Development of Sustainable and Scalable Production Methodologies

Currently, α-terpinene is primarily obtained through the extraction from essential oils of various plants or via chemical synthesis, often through the acid-catalyzed rearrangement of α-pinene. smolecule.comherts.ac.uk While effective, these methods can have environmental drawbacks and may not be sufficient to meet growing demand in a sustainable manner. google.com

Future research is increasingly focused on developing sustainable and scalable production methods. Biotechnological approaches using metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, present a promising alternative. herts.ac.uknih.gov By introducing and optimizing the biosynthetic pathways for monoterpenes in these microbes, it is possible to produce α-terpinene from simple sugars in a controlled and potentially more environmentally friendly fermentation process. nih.govbeilstein-journals.org The biosynthesis of α-terpinene begins with the isomerization of geranyl pyrophosphate to linalyl pyrophosphate, followed by cyclization to form a terpinyl cation. wikipedia.org A subsequent hydride shift and loss of a hydrogen ion yield α-terpinene. wikipedia.orgnih.gov

Furthermore, advancements in green chemistry, such as the use of continuous-flow photoreactors with immobilized photosensitizers, are being explored for the efficient and sustainable chemical synthesis of α-terpinene derivatives like ascaridole. anr.fracs.orgacs.org These methods offer advantages in terms of safety, energy efficiency, and reduced waste. anr.fr

Comprehensive Environmental Monitoring and Risk Assessment Protocols

As the production and use of α-terpinene increase, a thorough understanding of its environmental fate and potential ecological impact becomes crucial. herts.ac.uk α-Terpinene is a volatile organic compound, and modeling studies suggest that a significant portion of it will partition to the air upon release into the environment. bayer.com In the atmosphere, it can undergo photochemical transformations, contributing to the formation of secondary organic aerosols. smolecule.comresearchgate.net

Comprehensive environmental monitoring protocols are needed to accurately measure concentrations of α-terpinene in various environmental compartments, including air, water, soil, and sediment. bayer.com This data is essential for conducting robust risk assessments to evaluate its potential effects on non-target organisms and ecosystems. While some ecotoxicity data is available, further studies are required to establish its impact on a wider range of terrestrial and aquatic life. regulations.govregulations.gov Understanding its degradation pathways, such as its rapid autoxidation when exposed to air, is also important for assessing its persistence and the potential for the formation of more harmful byproducts. acs.org

Integration into Multi-component Phytochemical Research and Synergistic Studies

α-Terpinene rarely acts in isolation in nature; it is typically a component of complex essential oil mixtures. herts.ac.uk Future research should therefore focus on its role within these multi-component systems and explore potential synergistic interactions with other phytochemicals. researchgate.net The biological activity of an essential oil is often the result of the combined effects of its various constituents, where the presence of one compound can enhance the activity of another. frontiersin.org

For example, studies have investigated the synergistic effects of α-terpinene with other monoterpenes like carvacrol (B1668589), γ-terpinene, and p-cymene (B1678584). dntb.gov.ua In the context of cancer therapy, terpinen-4-ol, another major component of tea tree oil, has shown synergistic growth inhibitory effects when combined with other anti-cancer agents, and it is plausible that α-terpinene could exhibit similar interactions. nih.govplos.org Investigating how α-terpinene, in combination with other terpenes like α-pinene, limonene, and linalool, affects specific biological pathways, such as inflammatory and neuroprotective signaling, could lead to the development of more effective and holistic therapeutic strategies. frontiersin.orgfrontiersin.orgnih.gov

Q & A

Q. How is alpha-terpinene identified and quantified in complex mixtures (e.g., essential oils)?

Methodological Answer : this compound is typically isolated using gas chromatography (GC) coupled with mass spectrometry (MS) for identification. Retention indices (RI) and comparison with reference standards are critical. For quantification, internal standards (e.g., n-alkanes) and calibration curves are employed. High-performance liquid chromatography (HPLC) with UV detection is less common due to its lower volatility but may be used for polar derivatives. Ensure column selection (e.g., DB-5MS for GC) aligns with this compound’s volatility and polarity .

Q. What experimental precautions are necessary when handling this compound in laboratory settings?

Methodological Answer : this compound is flammable (Category 3) and a respiratory irritant. Use explosion-proof equipment, static-discharge prevention tools, and fume hoods. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage requires airtight containers in cool, ventilated areas. Toxicity data (e.g., LD50 values) should guide dose preparation in biological assays .

Q. How do researchers validate the purity of synthesized or extracted this compound?

Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and GC-MS are standard for purity validation. Compare spectral data with literature (e.g., δH 5.3–5.5 ppm for conjugated diene protons). Impurity profiling via thin-layer chromatography (TLC) or high-resolution MS detects by-products like p-cymene or limonene. Purity ≥95% is typically required for pharmacological studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer : Contradictions often arise from variations in experimental models, concentrations, or solvent systems. For example:

  • Antimicrobial assays : Use standardized MIC/MBC protocols (CLSI guidelines) and control for solvent cytotoxicity (e.g., DMSO ≤1%).
  • Cytotoxicity studies : Compare results across cell lines (normal vs. cancerous) and validate via multiple assays (MTT, apoptosis markers).
    Statistical meta-analyses can reconcile discrepancies by aggregating data across studies .

Q. What advanced techniques are used to study this compound’s degradation under environmental stress?

Methodological Answer : Photodegradation and oxidation pathways are analyzed via:

  • Accelerated stability testing : Expose samples to UV light (e.g., 254 nm) and monitor degradation products via GC-MS.
  • Computational modeling : Density functional theory (DFT) predicts reactive sites (e.g., allylic positions).
  • Kinetic studies : Track half-life under varying pH/temperature using Arrhenius equations .

Q. How can this compound’s mechanism of action in antioxidant assays be distinguished from assay interference?

Methodological Answer : False positives in DPPH/ABTS assays may occur due to compound volatility or solvent interactions. Mitigation strategies:

  • Use multiple assays (e.g., FRAP, ORAC) to cross-validate.
  • Conduct gas-phase scavenging controls and quantify hydrogen peroxide generation.
  • Pair with cellular models (e.g., ROS staining in HepG2 cells) to confirm biological relevance .

Methodological & Statistical Considerations

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

Methodological Answer : Adopt a log-scale concentration range (e.g., 1–100 μM) and include vehicle controls. Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50. Replicate experiments ≥3 times independently. Pre-screen for solubility issues using dynamic light scattering (DLS) .

Q. What statistical approaches address variability in this compound’s bioactivity data across studies?

Methodological Answer : Apply Cronbach’s alpha to assess internal consistency of assay replicates. For cross-study comparisons, use random-effects meta-analysis models to account for heterogeneity. Bayesian hierarchical models can integrate prior data (e.g., toxicity thresholds) to refine uncertainty estimates .

Emerging Research Directions

Q. How can this compound be functionalized to enhance bioavailability for therapeutic applications?

Methodological Answer : Strategies include:

  • Nanoencapsulation : Use liposomes or cyclodextrins to improve aqueous solubility.
  • Prodrug synthesis : Introduce ester or glycoside groups to modulate release kinetics.
    Validate enhancements via in vitro permeability assays (Caco-2 monolayers) and pharmacokinetic profiling in rodent models .

Q. What interdisciplinary approaches are needed to explore this compound’s role in plant-insect interactions?

Methodological Answer : Combine:

  • Chemical ecology : Field assays with herbivore-induced plant volatiles (HIPVs).
  • Omics tools : Transcriptomics to identify genes upregulated in terpene biosynthesis.
  • Behavioral assays : Y-tube olfactometers to test insect repellency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.